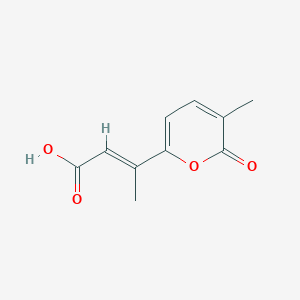
Gibepyrone D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gibepyrone D is a secondary metabolite produced by the fungus Fusarium graminearum. It belongs to the class of compounds known as polyketides, which are synthesized by polyketide synthases. This compound has garnered interest due to its potential biological activities and its role in the biosynthetic pathways of fungi.
準備方法
Synthetic Routes and Reaction Conditions
Gibepyrone D is typically produced through the overexpression of the PKS8 gene in Fusarium graminearum. This gene encodes a polyketide synthase that catalyzes the formation of gibepyrone A, which is subsequently oxidized to this compound by non-clustering cytochrome P450 monooxygenases .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. Its production is mainly confined to laboratory settings, where it is synthesized through microbial fermentation using genetically modified strains of Fusarium graminearum .
化学反応の分析
Types of Reactions
Gibepyrone D undergoes several types of chemical reactions, including:
Oxidation: Conversion of gibepyrone A to this compound involves oxidation by cytochrome P450 monooxygenases.
Reduction: Although not commonly reported, reduction reactions could potentially modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Gibepyrone A: The precursor to this compound.
Prolipyrone B: Another product formed through the oxidation of gibepyrone A.
科学的研究の応用
Gibepyrone D has several scientific research applications, including:
作用機序
The mechanism of action of gibepyrone D involves its biosynthesis through the PKS8 gene in Fusarium graminearum. The PKS8 gene encodes a polyketide synthase that produces gibepyrone A, which is then oxidized to this compound by cytochrome P450 monooxygenases . This oxidation process is believed to be a detoxification mechanism to protect the fungus from the toxic effects of gibepyrone A .
類似化合物との比較
Similar Compounds
Gibepyrone A: The precursor to gibepyrone D, produced by the same polyketide synthase.
Gibepyrone B: Another derivative of gibepyrone A, produced through similar biosynthetic pathways.
Prolipyrone B: Formed through the oxidation of gibepyrone A, similar to this compound.
Uniqueness
This compound is unique due to its specific oxidation process involving non-clustering cytochrome P450 monooxygenases. This sets it apart from other gibepyrones, which may undergo different enzymatic modifications .
特性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
(E)-3-(5-methyl-6-oxopyran-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-8(14-10(6)13)7(2)5-9(11)12/h3-5H,1-2H3,(H,11,12)/b7-5+ |
InChIキー |
MQNNRPUVAMHCCO-FNORWQNLSA-N |
異性体SMILES |
CC1=CC=C(OC1=O)/C(=C/C(=O)O)/C |
正規SMILES |
CC1=CC=C(OC1=O)C(=CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


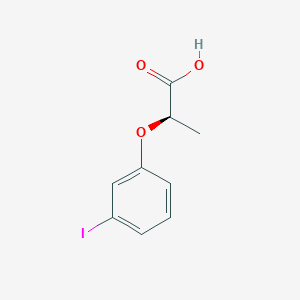
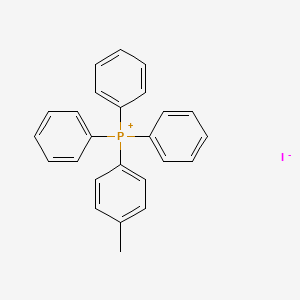
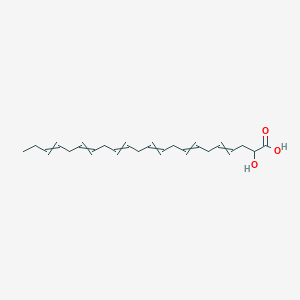
![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)

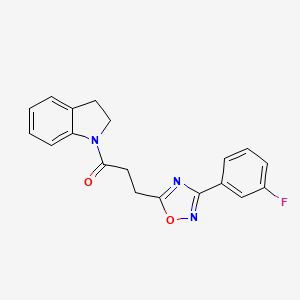
![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)
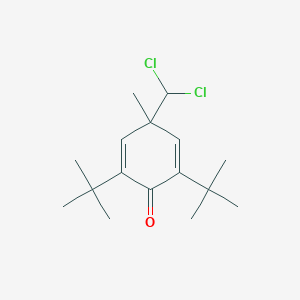
![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)
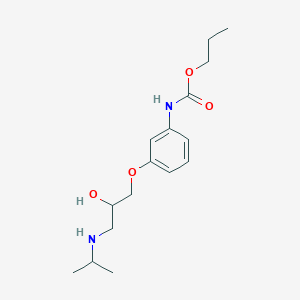


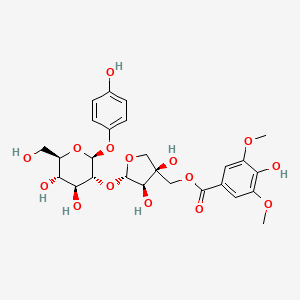
![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
